An In-Depth Technical Guide to Me-triacetyl-beta-D-glucopyranuronate-Ph-ald-NO2: A Core Component of Glucuronide Linkers in Antibody-Drug Conjugates
An In-Depth Technical Guide to Me-triacetyl-beta-D-glucopyranuronate-Ph-ald-NO2: A Core Component of Glucuronide Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Cleavable Linkers in Targeted Cancer Therapy
The advent of Antibody-Drug Conjugates (ADCs) has marked a paradigm shift in oncology, offering the promise of targeted chemotherapy with reduced systemic toxicity. The efficacy and safety of an ADC are critically dependent on its three components: a highly specific monoclonal antibody, a potent cytotoxic payload, and a linker that connects them. The linker is arguably the most intricate component, as it must remain stable in systemic circulation to prevent premature drug release, yet be efficiently cleaved to liberate the cytotoxic payload within the tumor microenvironment.
This technical guide provides an in-depth exploration of Methyl (2S,3R,4S,5S,6S)-2-(4-formyl-2-nitrophenoxy)-6-(methoxycarbonyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate, systematically referred to as Me-triacetyl-beta-D-glucopyranuronate-Ph-ald-NO2 . This molecule is a key building block for a class of enzymatically cleavable linkers known as β-glucuronide linkers. These linkers have garnered significant attention in ADC development due to their exceptional plasma stability and selective cleavage by the lysosomal enzyme β-glucuronidase, which is overexpressed in many tumor types.[1][2] The hydrophilic nature of the glucuronide moiety also mitigates the aggregation often seen with ADCs carrying hydrophobic payloads.[]
This guide will delve into the fundamental properties, synthesis, and application of Me-triacetyl-beta-D-glucopyranuronate-Ph-ald-NO2, providing researchers and drug development professionals with the necessary insights to effectively utilize this technology.
Core Properties of Me-triacetyl-beta-D-glucopyranuronate-Ph-ald-NO2
A thorough understanding of the physicochemical properties of this linker precursor is paramount for its successful application in ADC development.
| Property | Value | Source(s) |
| Synonyms | Methyl 1-O-(4-formyl-2-nitrophenyl)-2,3,4-tri-O-acetyl-β-D-glucopyranuronate | [4] |
| CAS Number | 148579-93-5 | [5] |
| Molecular Formula | C₂₀H₂₁NO₁₃ | [5] |
| Molecular Weight | 483.38 g/mol | [5] |
| Appearance | Light yellow to yellow solid | [4] |
| Purity | ≥98% (typically confirmed by LCMS) | [4][5] |
| Solubility | Soluble in DMSO (up to 200 mg/mL with ultrasonication) | MedChemExpress |
| Storage | 4°C for long-term storage, sealed and protected from moisture and light. Stock solutions in DMSO can be stored at -80°C for up to 6 months. | [4] |
| Topological Polar Surface Area (TPSA) | 183.87 Ų | [5] |
| logP | 0.4791 | [5] |
Note: The provided logP and TPSA values are computationally derived and serve as estimations. Experimental determination is recommended for precise characterization.
Synthesis of Me-triacetyl-beta-D-glucopyranuronate-Ph-ald-NO2: A Conceptual Workflow
While a specific, publicly available, step-by-step protocol for the synthesis of Me-triacetyl-beta-D-glucopyranuronate-Ph-ald-NO2 is not readily found in peer-reviewed literature, its synthesis can be conceptually understood by examining established methods for the preparation of similar glucuronide derivatives.[6][7][8] The synthesis generally involves the glycosylation of a phenolic aglycone with a protected glucuronic acid donor.
A plausible synthetic route would start from a readily available protected glucuronic acid derivative, such as methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate, which can be synthesized from D-glucuronolactone.[7] This protected glucuronic acid would then be converted to a suitable glycosyl donor, for example, a glycosyl bromide. The glycosyl donor is then reacted with the phenolic aglycone, 4-formyl-2-nitrophenol, under appropriate conditions to form the desired β-glycosidic bond.
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of Me-triacetyl-beta-D-glucopyranuronate-Ph-ald-NO2.
Note: This represents a generalized approach. The specific reagents, catalysts, and reaction conditions would require optimization to ensure high yield and stereoselectivity for the β-anomer.
Mechanism of Action: The Role of β-Glucuronidase in Payload Release
The therapeutic efficacy of an ADC utilizing a β-glucuronide linker is contingent upon the selective cleavage of the linker and subsequent release of the cytotoxic payload within the tumor. This process is orchestrated by the lysosomal enzyme β-glucuronidase.
-
ADC Internalization: The ADC binds to a tumor-specific antigen on the surface of a cancer cell and is internalized via endocytosis.
-
Lysosomal Trafficking: The ADC-antigen complex is trafficked to the lysosome, an acidic organelle rich in hydrolytic enzymes.
-
Enzymatic Cleavage: Within the lysosome, β-glucuronidase recognizes and hydrolyzes the β-glycosidic bond of the glucuronide linker.[1][2] This enzyme is significantly more active at the acidic pH of the lysosome compared to the neutral pH of the bloodstream, contributing to the linker's stability in circulation.[]
-
Self-Immolation and Payload Release: The cleavage of the glucuronide moiety triggers a cascade of self-immolative reactions, leading to the release of the active cytotoxic payload into the cytoplasm of the cancer cell.[9]
Mechanism of Payload Release
Caption: Stepwise mechanism of payload release from a β-glucuronide-linked ADC.
Application in Antibody-Drug Conjugate (ADC) Development: A Practical Workflow
The primary application of Me-triacetyl-beta-D-glucopyranuronate-Ph-ald-NO2 is as a precursor to a drug-linker construct, which is then conjugated to a monoclonal antibody. A common and highly potent cytotoxic payload used in conjunction with glucuronide linkers is monomethyl auristatin E (MMAE).[10]
Experimental Protocol: Synthesis of a Glucuronide-MMAE Drug-Linker and Conjugation to an Antibody
This protocol outlines a representative workflow for the synthesis of a glucuronide-MMAE drug-linker and its subsequent conjugation to a monoclonal antibody, such as Trastuzumab.
Part 1: Synthesis of the Glucuronide-MMAE Drug-Linker
-
Synthesis of the Self-Immolative Spacer: A self-immolative spacer, such as p-aminobenzyl alcohol (PABA), is typically functionalized to react with both the glucuronide linker and the payload.
-
Coupling of the Glucuronide Linker to the Spacer: The aldehyde group of Me-triacetyl-beta-D-glucopyranuronate-Ph-ald-NO2 is reacted with the amino group of the functionalized PABA spacer to form an imine, which is then reduced to a stable amine linkage.
-
Activation of the Spacer for Payload Conjugation: The hydroxyl group of the PABA spacer is activated, for example, by conversion to a p-nitrophenyl carbonate.
-
Conjugation of MMAE: The activated spacer-glucuronide linker is reacted with the N-terminus of MMAE to form a carbamate linkage.
-
Introduction of a Maleimide Moiety: For conjugation to the antibody, a maleimide group is introduced to the drug-linker construct, typically via a polyethylene glycol (PEG) spacer to enhance solubility.[11][12]
-
Purification: The final drug-linker is purified using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).
Part 2: Conjugation of the Drug-Linker to the Antibody
-
Antibody Reduction: The interchain disulfide bonds of the monoclonal antibody (e.g., Trastuzumab) are partially reduced to generate free thiol groups. This is typically achieved using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP). The extent of reduction can be controlled to achieve a desired drug-to-antibody ratio (DAR).[11]
-
Conjugation Reaction: The maleimide-functionalized glucuronide-MMAE drug-linker is added to the reduced antibody solution. The maleimide groups react specifically with the free thiol groups on the antibody to form a stable thioether bond.
-
Quenching: The conjugation reaction is quenched by the addition of an excess of a thiol-containing reagent, such as N-acetylcysteine, to cap any unreacted maleimide groups.
-
Purification of the ADC: The resulting ADC is purified to remove unconjugated drug-linker and other reaction components. This is typically done using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Characterization: The purified ADC is thoroughly characterized to determine the DAR, the extent of aggregation, and its binding affinity to the target antigen.
ADC Synthesis Workflow
Caption: Workflow for the synthesis of an ADC using a glucuronide-MMAE drug-linker.
Signaling Pathway Perturbation by the Cytotoxic Payload: The Case of MMAE
While Me-triacetyl-beta-D-glucopyranuronate-Ph-ald-NO2 itself does not directly interact with signaling pathways, its role is to deliver a payload that does. Monomethyl auristatin E (MMAE) is a potent antimitotic agent that disrupts microtubule dynamics, a critical cellular process.[13][14]
Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for various cellular functions, including the formation of the mitotic spindle during cell division.[15] MMAE exerts its cytotoxic effect by binding to tubulin dimers, thereby inhibiting their polymerization into microtubules.[13][16] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis, or programmed cell death.[13]
MMAE-Induced Disruption of Microtubule Dynamics
Caption: Signaling pathway illustrating the mechanism of action of MMAE on microtubule dynamics.
Conclusion: A Versatile Tool for Advanced ADC Development
Me-triacetyl-beta-D-glucopyranuronate-Ph-ald-NO2 is a pivotal molecule in the design and synthesis of advanced antibody-drug conjugates. Its incorporation into β-glucuronide linkers offers a compelling combination of high plasma stability and tumor-specific payload release, addressing some of the key challenges in the development of safe and effective targeted cancer therapies. The hydrophilic nature of the glucuronide moiety further enhances the developability of ADCs by mitigating aggregation issues.
A comprehensive understanding of the basic properties, synthesis, and application of this linker precursor, as detailed in this guide, is essential for researchers and scientists working at the forefront of ADC innovation. As the field of targeted therapy continues to evolve, the strategic application of well-characterized and robust linker technologies, such as those derived from Me-triacetyl-beta-D-glucopyranuronate-Ph-ald-NO2, will undoubtedly play a central role in the development of the next generation of life-saving cancer therapeutics.
References
-
- PubMed
-
- Creative Biolabs
-
- ResearchGate
-
- DIMA Biotechnology
-
- PMC - NIH
-
- AACR Journals
-
- ResearchGate
-
- Creative Biolabs
-
- Boster Biological Technology
-
- BOC Sciences
-
- Ambeed
-
- PLOS One
-
- Cell Signaling Technology
-
- PMC - PubMed Central
-
- MedChemExpress
-
- PubMed
-
- ChemScene
-
- ACS Publications
-
- Hepattack
-
- MDPI
-
- MedChemExpress
-
- i-sbi.org
-
- ResearchGate
-
- MedChemExpress
-
- PubMed
-
- MedChemExpress
-
- PMC - NIH
-
- Creative Biolabs
-
- ResearchGate
-
- Organic Syntheses
-
- Google Patents
-
- MDPI
-
- ResearchGate
Sources
- 1. openaccesspub.org [openaccesspub.org]
- 2. Identifying the dynamics of actin and tubulin polymerization in iPSCs and in iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. chemscene.com [chemscene.com]
- 6. researchgate.net [researchgate.net]
- 7. orgsyn.org [orgsyn.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Optimization of a PEGylated Glucuronide-Monomethylauristatin E Linker for Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 14. Microtubule and tubulin binding and regulation of microtubule dynamics by the antibody drug conjugate (ADC) payload, monomethyl auristatin E (MMAE): Mechanistic insights into MMAE ADC peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bosterbio.com [bosterbio.com]
- 16. researchgate.net [researchgate.net]
